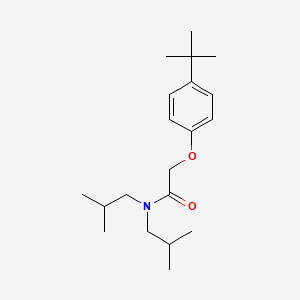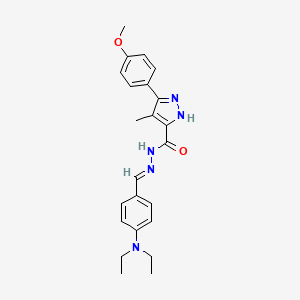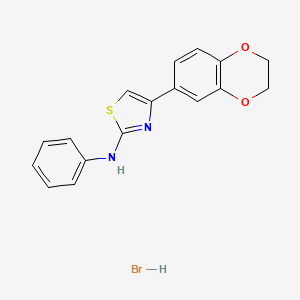![molecular formula C10H9Cl5N2O B11983787 N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide](/img/structure/B11983787.png)
N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide is a synthetic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide typically involves the reaction of 2,3-dichloroaniline with trichloroacetaldehyde, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the chlorine atoms, potentially leading to dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce various substituted acetamides .
Scientific Research Applications
N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for more complex compounds.
Mechanism of Action
The mechanism by which N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form strong bonds with these targets, leading to inhibition or activation of specific pathways. This mechanism is crucial for its potential antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl)benzamide: Similar in structure but contains a naphthalene ring.
2-(4-ethylphenoxy)-N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide: Contains an ethylphenoxy group and is used in similar applications.
Uniqueness
N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide is unique due to its specific arrangement of chlorine atoms and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H9Cl5N2O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide |
InChI |
InChI=1S/C10H9Cl5N2O/c1-5(18)16-9(10(13,14)15)17-7-4-2-3-6(11)8(7)12/h2-4,9,17H,1H3,(H,16,18) |
InChI Key |
LFUKESHNFDRSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4-({[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11983735.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B11983741.png)

![5-(3,4-dimethoxyphenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11983749.png)

![8-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11983760.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide](/img/structure/B11983761.png)


![2-(benzylamino)-9-methyl-3-{(E)-[(pyridin-3-ylmethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11983779.png)

